8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione
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Overview
Description
8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione is a complex organic compound with significant interest in scientific research due to its unique structure and potential applications. This compound belongs to the class of polycyclic aromatic hydrocarbons and is characterized by its tetrahydrobenzo[a]anthracene core, which is substituted with hydroxy and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance yield and efficiency. The specific details of industrial methods are often proprietary and vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons .
Scientific Research Applications
8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential biological activity.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1,7,8-Trihydroxy-3-methyl-1,2,3,4,7,12-hexahydrotetraphen-12-one: Another polycyclic aromatic hydrocarbon with similar structural features.
Tetrahydrobenzo[b]azepines: Compounds with a similar core structure but different functional groups and biological activities.
Uniqueness
8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione is unique due to its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
8-hydroxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-10-5-7-12-11(9-10)6-8-14-16(12)18(21)13-3-2-4-15(20)17(13)19(14)22/h2-4,6,8,10,20H,5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHDQJGXSHLDCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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